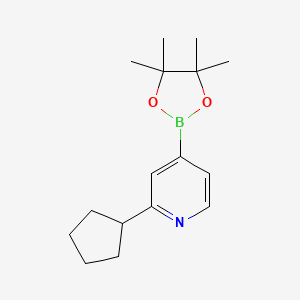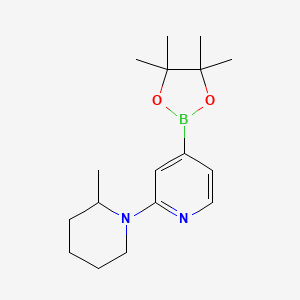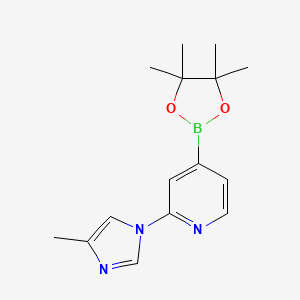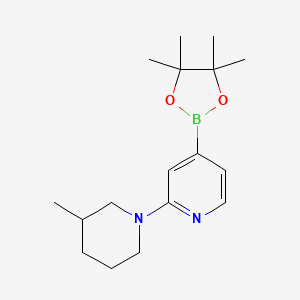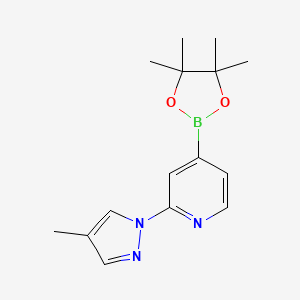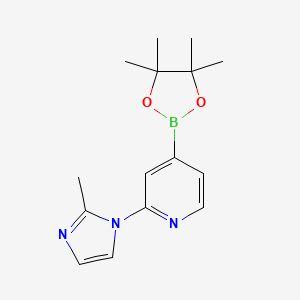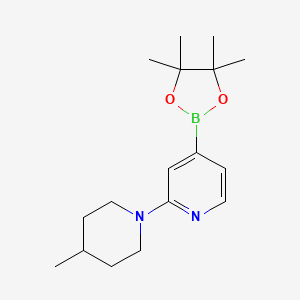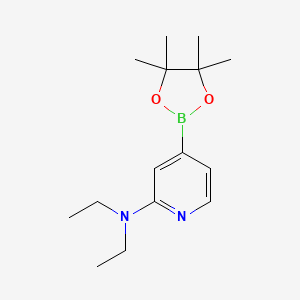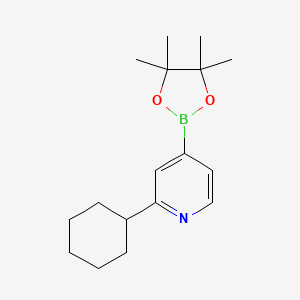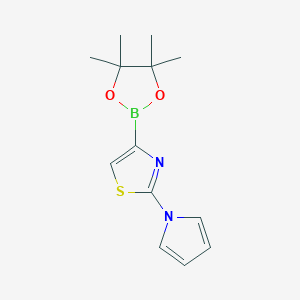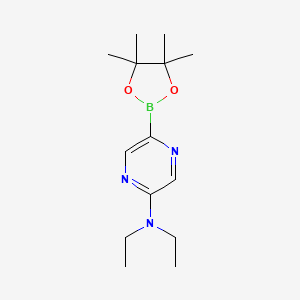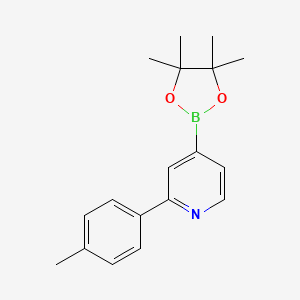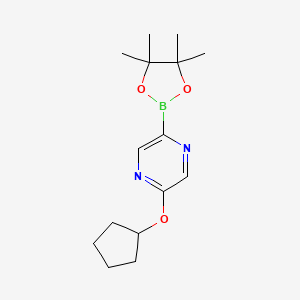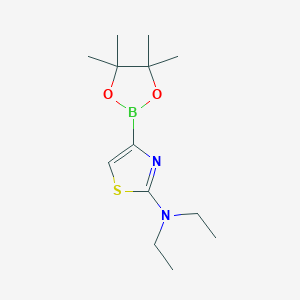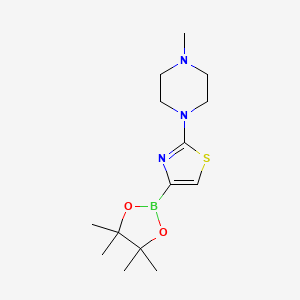
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester is a boronic acid derivative that has gained prominence in various fields of research and industry due to its unique chemical and biological properties. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester typically involves the reaction of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include mild temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, where the boronic acid and pinacol are reacted in high yields. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester undergoes various chemical reactions, including:
Hydrolysis: This compound is susceptible to hydrolysis, especially under physiological pH conditions.
Suzuki-Miyaura Cross-Coupling: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions at physiological pH.
Suzuki-Miyaura Cross-Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like ethanol or water.
Major Products Formed
Hydrolysis: The major product is the corresponding boronic acid.
Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds or other carbon-carbon bonded structures.
科学研究应用
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential use in drug delivery systems and as a boron carrier for neutron capture therapy.
Medicine: Explored for its role in the synthesis of biologically active molecules and potential therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester primarily involves its role as a boronic ester in chemical reactions. In Suzuki-Miyaura cross-coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The boronic ester group facilitates the formation of the boronate complex, which is crucial for the transmetalation step .
相似化合物的比较
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the thiazole and piperazine moieties.
1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic Acid Pinacol Ester: Used in similar cross-coupling reactions but has a different heterocyclic structure.
Uniqueness
2-(4-Methylpiperazin-1-yl)thiazole-4-boronic acid pinacol ester is unique due to its combination of the thiazole and piperazine rings, which impart distinct chemical and biological properties.
属性
IUPAC Name |
2-(4-methylpiperazin-1-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2S/c1-13(2)14(3,4)20-15(19-13)11-10-21-12(16-11)18-8-6-17(5)7-9-18/h10H,6-9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHYYFIRPIZBFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)N3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24BN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
